Borapetoside E

Content Navigation

CAS Number

Product Name

IUPAC Name

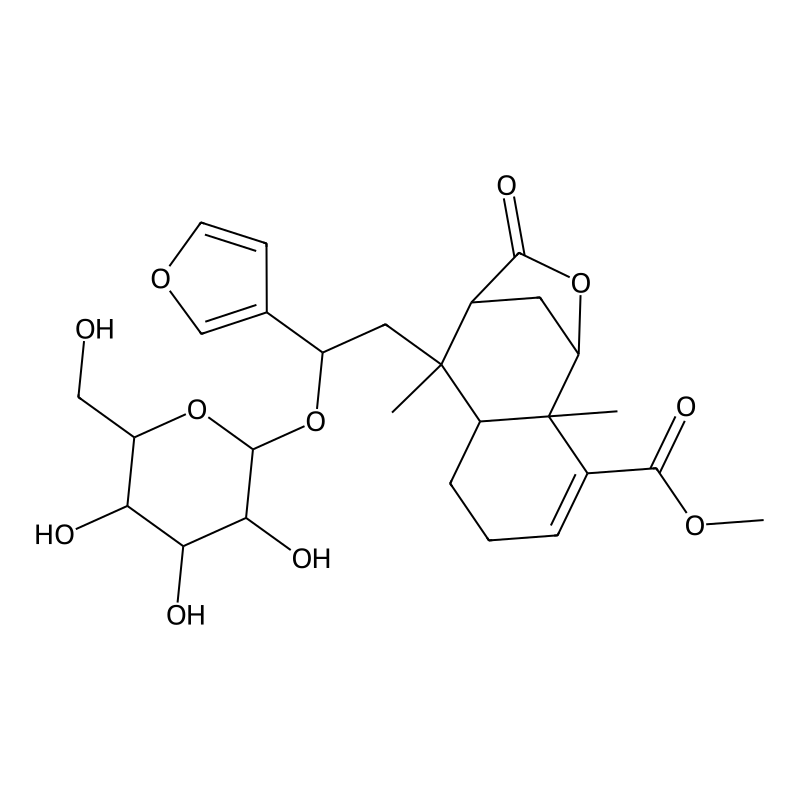

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Borapetoside E is a naturally occurring compound belonging to the class of clerodane diterpenoids. It is extracted from the plant Tinospora crispa, widely used in traditional medicine for various ailments, including diabetes []. While the full spectrum of its therapeutic potential remains under investigation, current scientific research explores Borapetoside E's applications in the following areas:

Management of Type 2 Diabetes

Studies in mice with high-fat-diet-induced type 2 diabetes suggest that Borapetoside E may possess anti-diabetic properties. Research indicates that the compound improves blood sugar control (glycemia) and reduces elevated levels of fats (hyperlipidemia) in the blood, both of which are hallmarks of type 2 diabetes []. These findings warrant further investigation to assess the efficacy and safety of Borapetoside E in managing type 2 diabetes in humans.

Borapetoside E is a clerodane diterpenoid compound extracted from the plant Tinospora crispa, which is known for its medicinal properties. This compound is part of a larger family of borapetosides, which includes several other related compounds such as borapetoside A, B, C, and D. Borapetoside E is characterized by its unique structure, which contributes to its biological activities and potential therapeutic applications. The compound has garnered attention due to its effects on metabolic disorders, particularly in the context of diabetes and obesity.

The chemical reactivity of borapetoside E involves various functional groups that can participate in biological interactions. While specific reactions involving borapetoside E are less documented, its structural similarities to other diterpenoids suggest it may undergo typical reactions such as hydrolysis, oxidation, and conjugation. These reactions are significant in understanding its metabolic pathways and biological efficacy.

Borapetoside E exhibits notable biological activities, particularly in the management of metabolic disorders. Studies have shown that it can significantly improve hyperglycemia and insulin resistance in high-fat diet-induced type 2 diabetes models. Specifically, it enhances glucose metabolism and reduces hepatic steatosis and hyperlipidemia, making it a candidate for further research in diabetes management . Additionally, borapetoside E has been reported to increase oxygen consumption and carbon dioxide output in obese mice, indicating potential benefits for weight management and metabolic health .

The synthesis of borapetoside E typically involves extraction from Tinospora crispa using various solvents such as methanol or ethanol. Isolation techniques like chromatography are employed to purify the compound from plant extracts. While total synthesis methods have not been extensively reported for borapetoside E specifically, related compounds have been synthesized through multi-step organic reactions involving functional group transformations and stereochemical considerations.

Borapetoside E has potential applications in pharmacology due to its beneficial effects on metabolic health. It may serve as a natural therapeutic agent for managing type 2 diabetes by improving insulin sensitivity and glucose metabolism. Furthermore, its role in enhancing metabolic rates could make it useful in obesity treatment strategies. Additionally, ongoing research may explore its applications in other areas of health related to metabolic syndrome.

Research on the interactions of borapetoside E with biological systems indicates that it may influence several metabolic pathways. For instance, studies show that it enhances glucose transporter expression and modulates insulin signaling pathways . These interactions highlight its potential as an adjunct therapy for conditions like diabetes and obesity, where insulin resistance plays a critical role.

Borapetoside E is part of a broader family of compounds known as borapetosides. Below is a comparison with other similar compounds:

Borapetoside E represents a significant clerodane diterpenoid glycoside exclusively found in Tinospora crispa (Linnaeus) Hook. f. & Thomson, a climbing shrub belonging to the Menispermaceae family [1] [4]. This medicinal plant exhibits widespread distribution across primary rainforests and mixed deciduous forests throughout Southeast Asia, including Thailand, Malaysia, Indonesia, Vietnam, and India [10] [14]. The species extends its range into Africa and has been introduced as an ornamental plant in French Guyana and the French West Indies [15].

Traditional medicinal systems across multiple cultures have recognized Tinospora crispa for centuries, with documented ethnobotanical applications spanning diverse therapeutic domains [9] [11]. In Thailand, the plant is known as "Khruea khao ho-Boraphet," where stem decoctions serve as antipyretic agents and treatments for internal inflammation, while also functioning to reduce thirst and enhance appetite [14]. Indonesian traditional medicine employs the stems under the names "Antawali" or "Brotowali" for treating fever, malaria, stomachache, and jaundice [14].

Malaysian traditional practitioners utilize the plant, known locally as "akar patawali" or "akar seruntum," for managing diabetes mellitus and hypertension [14]. The Kadazan-Dusun community specifically employs boiled whole plant preparations for treating hypertension and malaria [14]. In Bangladesh, traditional healers from both Garo and non-Garo communities prepare stem juice for preventing intestinal disorders, while Chinese Yao communities apply the plant for treating bruises, septicemia, fever, fractures, and scabies [14].

The Philippine traditional medicine system designates the plant as "Makabuhay," literally meaning "to give life," reflecting its perceived universal medicinal properties [9]. Traditional preparations include aqueous leaf extracts for treating flatulence, dyspepsia, diarrhea, and rheumatism, as well as poultices prepared with coconut oil for arthritis treatment [14]. This extensive ethnobotanical foundation has provided crucial guidance for contemporary phytochemical investigations into Borapetoside E and related compounds [11] [12].

Extraction Methodologies and Purification Protocols

The isolation and purification of Borapetoside E from Tinospora crispa requires sophisticated extraction methodologies that preserve the structural integrity of this glycosidic compound [17] [18]. Initial extraction protocols typically begin with air-dried stem material, which undergoes sequential solvent extraction procedures designed to optimize compound recovery while minimizing degradation [17] [40].

Primary Extraction Procedures

The standard extraction methodology involves initial defatting procedures using hexane to remove lipophilic impurities, followed by methanol-water extraction systems [17] [40]. Research demonstrates that sonication-assisted extraction yields superior results compared to traditional maceration methods, with sonication producing extraction yields of 0.97%, 1.92%, 5.27%, and 12.80% for hexane, dichloromethane, ethanol, and aqueous extracts respectively [18]. These yields consistently exceed those obtained through maceration, which typically produces 0.91%, 1.71%, 3.01%, and 12.05% for corresponding solvent systems [18].

Following primary extraction, the aqueous methanolic extract undergoes concentration under reduced pressure, yielding a brown syrup that requires further purification [40]. The syrup is subsequently acidified to pH 2 using sulfuric acid and partitioned with chloroform to separate alkaloid-rich fractions from glycosidic compounds like Borapetoside E [40].

Chromatographic Purification Strategies

Advanced purification of Borapetoside E employs sophisticated chromatographic techniques, beginning with normal phase silica gel column chromatography [17] [20]. The crude extract undergoes systematic fractionation using gradient elution systems, typically starting with 100% chloroform and gradually increasing methanol concentration [19]. This approach enables effective separation of clerodane diterpenoids based on their polarity differences [20].

High-performance liquid chromatography represents the definitive purification method for Borapetoside E isolation [34] [45]. Reverse-phase preparative high-performance liquid chromatography utilizing C18 columns (10 x 250 mm, 5 micrometers spherical particles) provides optimal resolution [45]. The mobile phase systems employ acetonitrile-water gradients with trifluoroacetic acid modification, utilizing gradient profiles of 0-35-60-100-100% acetonitrile over 30-minute elution periods at 2 milliliters per minute flow rates [45].

Analytical Characterization Methods

Modern analytical techniques for Borapetoside E characterization employ ultra-high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry [20] [34]. These methods provide comprehensive structural confirmation through exact mass determination and fragmentation pattern analysis [20]. The compound exhibits characteristic molecular ion peaks and diagnostic fragment ions that facilitate unambiguous identification [34].

High-performance thin-layer chromatography methods have been developed for rapid quality control assessment, employing chloroform-toluene-methanol-formic acid mobile phase systems [34]. These techniques enable efficient differentiation of Tinospora crispa from closely related species based on distinctive clerodane furanoditerpenoid profiles [34].

Biogenetic Relationships Within Tinospora Metabolites

The biosynthetic pathway leading to Borapetoside E represents a complex series of enzymatic transformations originating from universal diterpenoid precursors [48] [49]. The compound belongs to the clerodane diterpenoid family, which derives from geranylgeranyl diphosphate through the action of specialized diterpene synthases [24] [48].

Primary Cyclization Reactions

The initial biosynthetic step involves the conversion of geranylgeranyl diphosphate to clerodienyl diphosphate through the action of clerodienyl diphosphate synthase enzymes [24] [48]. These class II diterpene synthases catalyze the formation of the characteristic bicyclic clerodane skeleton through stereoselective cyclization reactions [24]. Research indicates that substrate configuration and minor active-site alterations significantly impact precatalysis substrate folding, influencing the stereoselectivity of clerodane diastereomer formation [24].

The evolutionary origin of clerodane biosynthetic enzymes reveals recruitment and neofunctionalization of genes from gibberellin and abietane metabolic pathways [48] [49]. Phylogenetic analysis demonstrates that clerodane biosynthesis evolved through positive selection, with calculated ratios of non-synonymous to synonymous substitutions indicating adaptive evolution [49]. This process involved critical mutations in the active site motifs, particularly histidine to phenylalanine or tyrosine transitions in the LLXSL motif, resulting in the conversion of ent-copalyl diphosphate synthase activity to kolavenyl diphosphate synthase activity [49].

Secondary Modifications and Glycosylation

Following the formation of the core clerodane skeleton, Borapetoside E undergoes extensive structural modifications including hydroxylation, oxidation, and glycosylation reactions [25] [26]. The compound features a furan ring system integrated into the clerodane framework, along with a glucose moiety attached through glycosidic linkage [1] [5]. These modifications are catalyzed by cytochrome P450 enzymes and glycosyltransferases that demonstrate substrate specificity for clerodane scaffolds [52].

The presence of multiple hydroxyl groups and the carboxylate functionality in Borapetoside E indicates involvement of oxidative enzymes in the biosynthetic sequence [5]. The molecular formula C27H36O11 with a molecular weight of 536.6 grams per mole reflects the complex substitution pattern characteristic of highly functionalized clerodane diterpenoids [5].

Metabolic Network Integration

Borapetoside E exists within a broader metabolic network encompassing related clerodane compounds including Borapetosides A through G [7] [25]. These structurally related metabolites share common biosynthetic origins while exhibiting distinct substitution patterns and biological activities [25]. The coordinated expression of biosynthetic genes suggests metabolic channeling mechanisms that direct precursor flow toward specific end products [51].

Gene expression studies in related Tinospora species reveal that nitrogen availability significantly influences the expression of key biosynthetic enzymes [51]. Geranylgeranyl diphosphate synthase genes show decreased expression under elevated nitrogen conditions, while kolavenyl diphosphate synthase genes maintain higher expression levels under nitrogen-rich conditions [51]. These findings indicate environmental regulation of clerodane biosynthetic pathways that may influence Borapetoside E production levels [51].

Ecological Role in Plant Defense Mechanisms

Borapetoside E and related clerodane diterpenoids function as specialized metabolites that contribute to the defensive arsenal of Tinospora crispa against various biotic and abiotic stresses [28] [31] [32]. These secondary metabolites demonstrate multiple modes of action that enhance plant survival and competitive fitness within complex ecological environments [31] [33].

Antimicrobial Defense Properties

Clerodane diterpenoids, including Borapetoside E, exhibit significant antimicrobial properties that protect plants against bacterial and fungal pathogens [30] [32]. These compounds demonstrate broad-spectrum antibacterial activity against gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis [30]. The antimicrobial mechanism involves disruption of microbial cell membrane integrity and interference with essential metabolic processes [30].

Research indicates that clerodane compounds can overcome antibiotic resistance mechanisms carried by pathogenic bacteria, suggesting novel molecular targets for these natural products [30]. The structural diversity within the clerodane family enables multiple mechanisms of antimicrobial action, providing plants with robust protection against evolving pathogen populations [30] [32].

Insect Antifeedant Activity

The most extensively documented ecological function of clerodane diterpenoids involves insect antifeedant and deterrent properties [32]. Over 400 natural and semi-synthetic clerodanes have been evaluated for insecticidal activities, with many compounds demonstrating potent antifeedant effects against various insect species [32]. These compounds provide plants with chemical defense against herbivorous insects without the environmental persistence associated with synthetic pesticides [32].

The antifeedant mechanism involves interference with insect feeding behavior through gustatory and olfactory deterrence [32]. Clerodane metabolites can also exhibit direct toxicity to insect larvae and adults, providing multiple layers of protection against herbivory [31]. The safety profile of these natural compounds toward mammals and fish makes them attractive alternatives to conventional insecticides [32].

Allelopathic Interactions

Borapetoside E and related metabolites contribute to allelopathic interactions that influence plant community dynamics [31]. These compounds can be released into the rhizosphere through root exudation or from decomposing plant material, affecting the germination and growth of neighboring plant species [31]. The allelopathic effects include inhibition of seed germination, reduction of root development, and interference with nutrient uptake processes [31].

The ecological significance of allelopathic interactions extends to soil microbial community modifications [31]. Secondary metabolites from Tinospora crispa can selectively inhibit beneficial microorganisms while promoting pathogenic species, creating favorable conditions for the producing plant [31]. These interactions contribute to competitive advantages that facilitate establishment and persistence in diverse ecological niches [31].

Stress Response and Environmental Adaptation

The production of Borapetoside E and related clerodanes responds dynamically to environmental stress conditions [33]. Abiotic stress factors including drought, temperature extremes, and nutrient limitation can trigger increased secondary metabolite biosynthesis as part of adaptive stress response mechanisms [33]. These compounds provide protection against oxidative stress through their antioxidant properties and contribute to cellular membrane stabilization under adverse conditions [29].

The immunostimulatory properties of clerodane compounds enhance plant resistance to pathogen infection and environmental stress [28]. Research demonstrates that these metabolites can modulate immune response pathways, increasing the expression of defense-related genes and enhancing the plant's capacity to respond to future stress events [28]. This priming effect contributes to improved stress tolerance and survival under challenging environmental conditions [28] [29].

| Compound Class | Primary Defense Function | Target Organisms | Mechanism of Action |

|---|---|---|---|

| Clerodane Diterpenoids | Antimicrobial Defense | Bacteria, Fungi | Membrane disruption, metabolic interference |

| Borapetoside E | Insect Antifeedant | Herbivorous insects | Feeding deterrence, toxicity |

| Related Borapetosides | Allelopathic Interaction | Competing plants | Germination inhibition, growth suppression |

| Furanoditerpenoids | Stress Response | Environmental factors | Antioxidant activity, membrane stabilization |

Sterol Regulatory Element-Binding Proteins represent a critical family of transcription factors that control cellular lipid homeostasis through the regulation of genes involved in cholesterol and fatty acid biosynthesis [1] [2]. Borapetoside E demonstrates potent regulatory effects on the Sterol Regulatory Element-Binding Protein pathway, representing a fundamental mechanism underlying its therapeutic efficacy in metabolic disorders [3] [4].

The compound exhibits dual targeting capabilities by simultaneously suppressing both Sterol Regulatory Element-Binding Protein 1c and Sterol Regulatory Element-Binding Protein 2 expression in hepatic and adipose tissues [3] [4]. This dual inhibition is particularly significant as Sterol Regulatory Element-Binding Protein 1c primarily regulates de novo lipogenesis while Sterol Regulatory Element-Binding Protein 2 controls cholesterol biosynthetic pathways [1] [2]. The transcriptional suppression of these master regulators leads to a comprehensive downregulation of lipogenic gene expression networks.

Mechanistically, Borapetoside E interferes with the proteolytic cleavage and nuclear translocation of Sterol Regulatory Element-Binding Proteins, thereby preventing their binding to sterol regulatory elements in target gene promoters [1] [2]. This disruption effectively blocks the transcriptional activation of downstream lipogenic enzymes including fatty acid synthase, acetyl coenzyme A carboxylase, and 3-hydroxy-3-methylglutaryl coenzyme A reductase [3] [4].

The downstream consequences of Sterol Regulatory Element-Binding Protein suppression manifest as reduced activity of key lipogenic enzymes. Fatty acid synthase activity, which catalyzes the terminal steps in de novo fatty acid biosynthesis, shows marked reduction following Borapetoside E treatment [5] [6]. Similarly, acetyl coenzyme A carboxylase, the rate-limiting enzyme in fatty acid synthesis, demonstrates decreased enzymatic activity, further contributing to the overall inhibition of lipogenesis [6] [7].

The specificity of Borapetoside E for Sterol Regulatory Element-Binding Protein-mediated pathways distinguishes it from other metabolic modulators. Unlike broad-spectrum metabolic inhibitors, Borapetoside E selectively targets the transcriptional machinery controlling lipid synthesis while preserving essential cellular functions [3] [4]. This selectivity is evidenced by the maintenance of normal cellular viability and the absence of cytotoxic effects in experimental models.

Insulin Sensitization Pathways in Peripheral Tissues

The insulin sensitization mechanisms of Borapetoside E involve comprehensive modulation of multiple components within the insulin signaling cascade, extending from receptor activation to downstream metabolic effectors [8] [9]. These pathways collectively contribute to enhanced glucose utilization and improved metabolic homeostasis in peripheral tissues.

Borapetoside E significantly enhances insulin receptor phosphorylation in both hepatic and muscle tissues, representing the initial step in insulin signal transduction [9]. This enhancement occurs through mechanisms that appear to involve both direct receptor modulation and improvement of the cellular environment conducive to insulin action. The increased receptor phosphorylation translates to more robust signal propagation through downstream cascades.

Insulin Receptor Substrate 1 phosphorylation shows marked improvement following Borapetoside E treatment, with particular emphasis on the critical serine-312 residue [10]. The inhibition of serine-312 phosphorylation is crucial for maintaining insulin sensitivity, as elevated phosphorylation at this site is associated with insulin resistance and impaired signal transduction [10]. Borapetoside E effectively prevents this inhibitory phosphorylation, thereby preserving the integrity of insulin signaling pathways.

The activation of protein kinase B represents a central node in insulin-mediated metabolic regulation, and Borapetoside E demonstrates significant effects on this critical kinase [8] [9]. Enhanced protein kinase B phosphorylation and activation lead to improved glucose transporter translocation, increased glycogen synthesis, and enhanced lipid metabolism regulation. This activation occurs in multiple tissue types, including liver, skeletal muscle, and adipose tissue.

Glucose transporter expression and function show substantial improvements under Borapetoside E treatment. Glucose Transporter 2 expression increases in hepatic tissues, facilitating enhanced glucose uptake and utilization [9]. Simultaneously, Glucose Transporter 4 translocation to the cell membrane is enhanced in muscle and adipose tissues, representing a fundamental mechanism for improved glucose homeostasis [10].

The compound demonstrates significant effects on gluconeogenic enzyme regulation, particularly through the suppression of phosphoenolpyruvate carboxykinase expression [8]. This enzyme represents a rate-limiting step in hepatic glucose production, and its downregulation contributes to improved glucose homeostasis by reducing endogenous glucose output. The suppression occurs at the transcriptional level and represents a sustained metabolic improvement.

Glycogen synthesis pathways show enhanced activity following Borapetoside E treatment, manifested through increased glycogen synthase activity and elevated glycogen content in both muscle and hepatic tissues [8] [9]. This enhancement occurs through multiple mechanisms, including improved insulin signaling and direct effects on glycogenic enzymes. The result is increased glucose storage capacity and improved glucose tolerance.

Hepatic Lipid Metabolism Regulation

The hepatic lipid metabolism regulatory effects of Borapetoside E encompass comprehensive modulation of both synthetic and oxidative pathways, resulting in significant improvements in hepatic steatosis and overall lipid homeostasis [3] [4]. These effects represent coordinated regulation of multiple metabolic processes that collectively contribute to improved hepatic function.

De novo lipogenesis undergoes substantial suppression following Borapetoside E treatment, achieved through the coordinated downregulation of key synthetic enzymes [3] [4]. The suppression occurs primarily through Sterol Regulatory Element-Binding Protein 1c inhibition, which serves as the master transcriptional regulator of lipogenic gene expression. This results in decreased expression and activity of fatty acid synthase, acetyl coenzyme A carboxylase, and other critical lipogenic enzymes.

Fatty acid synthesis shows marked reduction through multiple complementary mechanisms. The transcriptional downregulation of fatty acid synthase, combined with reduced substrate availability through acetyl coenzyme A carboxylase inhibition, creates a comprehensive suppression of synthetic capacity [5] [6]. This dual targeting approach ensures sustained reduction in fatty acid production and prevents compensatory upregulation of alternative synthetic pathways.

Cholesterol biosynthesis pathways demonstrate significant inhibition through Sterol Regulatory Element-Binding Protein 2-mediated mechanisms [1] [2]. The suppression of 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis, contributes to improved cholesterol homeostasis and reduced hepatic cholesterol accumulation. This effect is particularly important in the context of metabolic syndrome and fatty liver disease.

Triglyceride accumulation prevention represents a major therapeutic outcome of Borapetoside E treatment [3] [4]. The compound effectively prevents hepatic triglyceride accumulation through combined effects on synthesis inhibition and enhanced oxidation. This prevention occurs through modulation of diacylglycerol acyltransferase and glycerol-3-phosphate acyltransferase activities, key enzymes in triglyceride synthesis.

Hepatic steatosis amelioration occurs through multi-target regulation involving both decreased lipid synthesis and enhanced lipid clearance [3] [4]. The compound demonstrates significant efficacy in reversing established hepatic steatosis, with effects comparable to established therapeutic agents. This amelioration involves restoration of normal hepatic architecture and function.

Lipid droplet formation shows substantial reduction following Borapetoside E treatment, reflecting the overall decrease in hepatic lipid synthesis and accumulation [3] [4]. The reduction in lipid droplet number and size correlates with improved hepatic function and reduced inflammatory markers. This effect represents a morphological manifestation of the underlying metabolic improvements.

Beta-oxidation enhancement contributes to the overall improvement in hepatic lipid metabolism through increased fatty acid oxidation capacity [11]. The compound appears to enhance the activity of carnitine palmitoyltransferase 1 and acyl coenzyme A oxidase 1, key enzymes in mitochondrial and peroxisomal fatty acid oxidation. This enhancement provides an additional mechanism for lipid clearance and energy production.

Mitochondrial Function and Oxygen Consumption Dynamics

The mitochondrial effects of Borapetoside E represent a fundamental aspect of its metabolic regulatory properties, encompassing improvements in respiratory function, bioenergetic efficiency, and cellular oxygen utilization [3] [4]. These effects contribute significantly to the overall therapeutic efficacy of the compound in metabolic disorders.

Oxygen consumption rate demonstrates substantial enhancement following Borapetoside E treatment, with increases of approximately 19% observed in cardiac muscle tissues [3] [4]. This enhancement reflects improved mitochondrial respiratory capacity and more efficient oxygen utilization for energy production. The increase occurs without apparent uncoupling or wasteful oxygen consumption, indicating genuine improvements in respiratory efficiency.

Mitochondrial respiration undergoes comprehensive enhancement across multiple tissue types, including muscle, liver, and adipose tissues [12] [11]. The improvements manifest as increased basal respiratory rates, enhanced maximal respiratory capacity, and improved respiratory control ratios. These changes indicate fundamental improvements in mitochondrial function and bioenergetic capacity.

Adenosine triphosphate-linked respiration shows marked improvement, reflecting enhanced coupling between oxygen consumption and adenosine triphosphate synthesis [12] [11]. This improvement is crucial for cellular energy homeostasis and represents efficient energy production rather than wasteful oxygen consumption. The enhancement occurs through optimization of respiratory complex function and improved mitochondrial membrane integrity.

Respiratory control ratio optimization indicates improved regulation of mitochondrial respiration in response to cellular energy demands [12] [11]. This optimization reflects better coupling between energy supply and demand, with mitochondria demonstrating enhanced responsiveness to adenosine diphosphate availability and cellular energy status. The improved control contributes to overall metabolic efficiency.

Mitochondrial membrane potential stabilization represents a critical aspect of the bioenergetic improvements observed with Borapetoside E [12] [11]. Stable membrane potential is essential for efficient adenosine triphosphate synthesis and proper mitochondrial function. The stabilization prevents excessive reactive oxygen species production while maintaining adequate driving force for oxidative phosphorylation.

Electron transport chain enhancement occurs through improved function of respiratory complexes, particularly Complex I and Complex III [13] [14]. The enhancement manifests as increased electron transfer rates, reduced electron leakage, and improved coupling efficiency. These improvements contribute to both enhanced energy production and reduced oxidative stress.

Oxidative phosphorylation efficiency shows substantial improvement in muscle and liver tissues, representing the ultimate outcome of enhanced mitochondrial function [12] [11]. The improved efficiency manifests as increased adenosine triphosphate production per oxygen molecule consumed, indicating optimized energy conversion. This efficiency improvement contributes significantly to the overall metabolic benefits observed with Borapetoside E treatment.